2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: Molecular Weight, 3D Structure, and Analytical Workflows in Drug Discovery
2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: Molecular Weight, 3D Structure, and Analytical Workflows in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic frameworks has revolutionized drug design. Trifluoromethylated aliphatic amines, in particular, are highly privileged motifs due to their ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability[1]. 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS: 1518902-89-0) represents a highly specialized building block that combines a flexible aliphatic amine chain with two sterically demanding and electronically distinct substituents: a bulky cyclohexyl ring and a strongly electron-withdrawing trifluoromethyl (-CF3) group[2].
This whitepaper provides an authoritative, in-depth technical guide on the physicochemical properties, 3D conformational dynamics, and validated analytical workflows required to synthesize and characterize this complex molecule.
Physicochemical Properties & Molecular Weight Profile
Accurate mass determination and physicochemical profiling are the first steps in validating any synthetic building block. The presence of the three fluorine atoms significantly alters the molecular weight and the isotopic distribution compared to a purely hydrocarbon analog.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine |
| CAS Registry Number | 1518902-89-0[2] |
| Molecular Formula | C10H18F3N |
| Molecular Weight (Average) | 209.25 g/mol |
| Monoisotopic Exact Mass | 209.1392 Da |
| Theoretical[M+H]+ (ESI+) | 210.1465 Da |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH2) |
| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |
| Rotatable Bonds | 4 |
3D Structural Analysis & Conformational Dynamics
The 3D architecture of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is defined by the tension between the flexible butane backbone and its rigid substituents.
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C2-Cyclohexyl Steric Shielding : The cyclohexyl group typically adopts a chair conformation, attaching equatorially to the C2 position to minimize 1,3-diaxial steric clashes. Causality : In drug design, placing a bulky cycloalkane adjacent to a primary amine provides immense steric shielding. This physical barrier restricts the access of metabolic enzymes (such as Monoamine Oxidases or Cytochrome P450s) to the amine, drastically reducing the rate of oxidative deamination and improving the pharmacokinetic half-life[1][3].
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C4-Trifluoromethyl Electron Withdrawal : The terminal -CF3 group is roughly isosteric to an isopropyl group but possesses extreme electronegativity. Causality : Through strong inductive (-I) effects propagating through the sigma bonds of the aliphatic chain, the -CF3 group subtly lowers the pKa of the distant primary amine. This shifts the physiological ionization equilibrium, increasing the proportion of the neutral species at pH 7.4, which directly enhances passive lipid bilayer permeability[4].
Workflow Visualization
Fig 1: Structural and analytical characterization workflow for the target aliphatic amine.
Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee data fidelity.
Protocol A: Synthesis via Amide Reduction
Because constructing C(sp3)-CF3 bonds directly on aliphatic amines is synthetically challenging[5], a highly reliable approach is the reduction of the corresponding precursor, 2-cyclohexyl-4,4,4-trifluorobutanamide.
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Preparation : In a flame-dried Schlenk flask under an argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH4, 2.0 equiv) in anhydrous Tetrahydrofuran (THF).
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Causality: Anhydrous conditions are critical because LiAlH4 reacts violently with water to produce highly flammable hydrogen gas. THF is chosen as it effectively solvates the intermediate aluminate complexes.
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Addition : Cool the suspension to 0 °C. Dropwise, add a solution of 2-cyclohexyl-4,4,4-trifluorobutanamide (1.0 equiv) in THF.
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Reflux : Warm the reaction to room temperature, then heat to reflux (66 °C) for 4 hours.
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Self-Validation (In-Process) : Withdraw a 10 µL aliquot, quench with wet ether, and analyze via FT-IR. The complete disappearance of the strong amide carbonyl stretch (C=O) at ~1680 cm⁻¹ validates that the reduction is complete.
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Fieser Workup : Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4 used). Filter the resulting granular aluminum salts, concentrate the filtrate, and purify the free amine via vacuum distillation.
Protocol B: LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)
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Sample Preparation : Dissolve 1 mg of the synthesized amine in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
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Chromatographic Separation : Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
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Causality: The highly lipophilic nature of the cyclohexyl and CF3 groups necessitates a non-polar C18 stationary phase to achieve adequate retention and prevent the analyte from eluting in the void volume.
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Mobile Phase : Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a gradient from 5% B to 95% B over 5.0 minutes.
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Causality: Formic acid acts as a proton source, ensuring the primary amine is fully protonated to [M+H]+, which exponentially increases the ionization efficiency in the mass spectrometer.
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Self-Validation : Run a solvent blank immediately prior to the sample injection. A flat baseline at the expected retention time in the blank rules out column carryover, validating that the detected peak originates strictly from the injected sample.
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Detection : Operate the Q-TOF in ESI+ mode. Extract the exact mass chromatogram for m/z 210.1465.
Protocol C: Multinuclear NMR Characterization
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Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) and a known concentration of Fluorobenzene as an internal standard.
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1H NMR (500 MHz) : Acquire 16 scans with a 2-second relaxation delay. The primary amine (-NH2) protons will appear as a broad singlet that disappears upon the addition of D2O (deuterium exchange).
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19F NMR (470 MHz) with 1H Decoupling : Acquire 64 scans.
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Causality: By applying continuous wave 1H decoupling during acquisition, the complex triplet splitting of the -CF3 group (caused by 3J coupling to the adjacent C3 methylene protons) collapses into a single, sharp, high-intensity singlet. This drastically improves the signal-to-noise ratio.
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Self-Validation : Integrate the decoupled -CF3 singlet against the internal Fluorobenzene standard. A calculated molar ratio of exactly 1:1 confirms the absolute purity and quantitative integrity of the synthesized batch.
References
- Chemical Communications (RSC Publishing)
- CAS:1851046-01-94,4-Difluoro-2,2-dimethylbutan-1-amine-毕得医药 (Vendor Data for CAS 1518902-89-0)
- PMC - National Institutes of Health (NIH)
- Site-specific Deaminative Trifluoromethylation of Aliphatic Primary Amines ChemRxiv URL
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox ResearchGate URL
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CAS:1851046-01-94,4-Difluoro-2,2-dimethylbutan-1-amine-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
